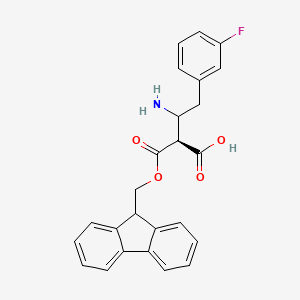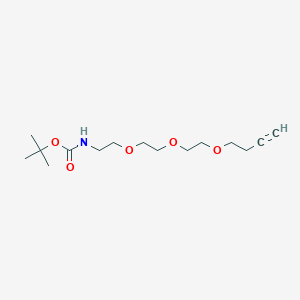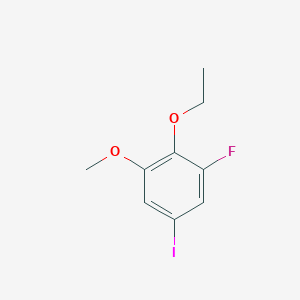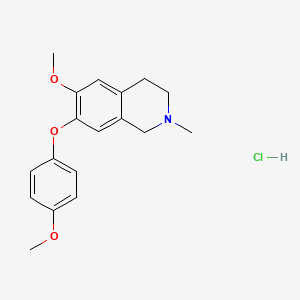![molecular formula C15H22O2S B14011665 Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate CAS No. 92595-31-8](/img/structure/B14011665.png)
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a sulfanyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate typically involves the reaction of 4-tert-butylbenzyl chloride with ethyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety, which can interact with cellular components and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(4-tert-butylphenyl)methylsulfinyl]acetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Ethyl 2-[(4-tert-butylphenyl)methylsulfonyl]acetate: Contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.
Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate: Similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Propriétés
Numéro CAS |
92595-31-8 |
|---|---|
Formule moléculaire |
C15H22O2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C15H22O2S/c1-5-17-14(16)11-18-10-12-6-8-13(9-7-12)15(2,3)4/h6-9H,5,10-11H2,1-4H3 |
Clé InChI |
RRYZLCLMLIAXOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSCC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)


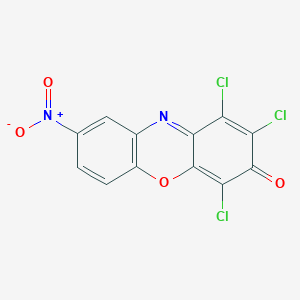
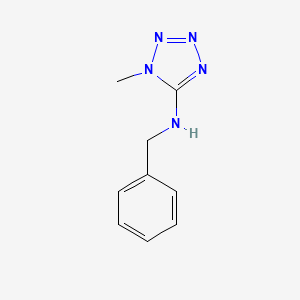
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

